Lipophilicity (LogP) Optimization: Intermediate Value Balances CNS Penetration and Off-Target Risk
The target compound has a computed LogP of 0.23 . In contrast, the des-morpholino analog 5-(2-aminoethyl)pyrrolidin-2-one is significantly more polar with a LogP of -0.9 [1], while the marketed respiratory stimulant doxapram (also a pyrrolidin-2-one with a morpholinoethyl group) is substantially more lipophilic with a LogP range of 3.05 to 3.85 [2]. This places the target compound in an intermediate lipophilicity range that is closer to the generally accepted optimal LogP window (1–3) for CNS drug candidates.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.23 |
| Comparator Or Baseline | 5-(2-Aminoethyl)pyrrolidin-2-one (LogP = -0.9); Doxapram (LogP = 3.05–3.85) |
| Quantified Difference | Target is +1.13 LogP units more lipophilic than 5-AEP, and approximately -3.0 LogP units less lipophilic than doxapram |
| Conditions | Computed values (XLogP3 / ACD/Labs prediction); standard conditions |
Why This Matters
Intermediate lipophilicity positions the compound as a potentially superior starting point for CNS drug discovery programs, offering a better balance between membrane permeability and aqueous solubility compared to both more polar and more lipophilic alternatives.
- [1] PubChem. (5S)-5-(2-aminoethyl)pyrrolidin-2-one. XLogP3-AA = -0.9. View Source
- [2] MolBase. Doxapram (CAS 309-29-5). LogP = 3.0491–3.85110. View Source
